N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide
CAS No.:
Cat. No.: VC19788917
Molecular Formula: C13H25N3O2
Molecular Weight: 255.36 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H25N3O2 |
|---|---|
| Molecular Weight | 255.36 g/mol |
| IUPAC Name | N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide |
| Standard InChI | InChI=1S/C13H25N3O2/c1-9(2)16(11(4)17)8-12-6-5-7-15(12)13(18)10(3)14/h9-10,12H,5-8,14H2,1-4H3 |
| Standard InChI Key | HRZIFLIJPNZBET-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N(CC1CCCN1C(=O)C(C)N)C(=O)C |
Introduction
N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide, also known as N-[(S)-1-((S)-2-Amino-propionyl)-pyrrolidin-3-yl]-N-isopropyl-acetamide, is a synthetic compound with potential applications in pharmacology and biochemistry. Its unique structure combines a pyrrolidine ring with amide and amino acid functional groups, making it a candidate for biological activity studies.
Synthesis
The synthesis of N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide involves:
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Starting Materials: Amino acids and pyrrolidine derivatives.
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Reaction Pathway: The compound is synthesized through a condensation reaction between an amino acid derivative (e.g., alanine) and a pyrrolidine-based intermediate, followed by acetamide substitution.
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Purification: Chromatographic techniques ensure the isolation of the desired stereoisomer .
Biological Significance
While no direct pharmacological applications are yet confirmed, the compound's structural features suggest potential activity in:
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Neurological Disorders: Similar compounds have shown anticonvulsant properties due to their interaction with neuronal sodium channels .
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Antimicrobial Activity: Amide derivatives often exhibit antimicrobial properties, warranting further testing .
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Antitumor Potential: The presence of amide groups has been associated with tubulin polymerization inhibition in related compounds .
Research Findings
Recent studies on structurally similar compounds provide insights into possible applications:
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Pyrrolidine-based derivatives have demonstrated efficacy in epilepsy models, particularly in maximal electroshock (MES) tests .
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Amides with chiral centers exhibit selective binding to biological targets, enhancing their therapeutic potential .
Comparative Analysis
| Feature | N-Isopropylacetamide Derivatives | Other Pyrrolidine Derivatives |
|---|---|---|
| Biological Activity | Potential anticonvulsant | Antimicrobial, antitumor |
| Stereochemistry Importance | High | Moderate |
| Pharmacokinetics | Under investigation | Established for some analogs |
Future Directions
To fully explore the potential of N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-propan-2-ylacetamide:
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Pharmacological Testing: Conduct in vivo and in vitro studies to assess anticonvulsant and antimicrobial activities.
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Structure–Activity Relationship (SAR) Studies: Identify functional groups critical for biological activity.
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Toxicity Profiling: Evaluate safety through acute and chronic toxicity studies.
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